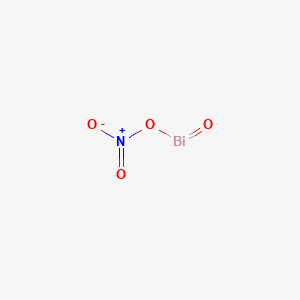

(Nitrooxy)oxobismuthine

Overview

Description

Synthesis Analysis

- The formation of nitrimines (considered as 'pernitroso-ketones') through the action of nitrous acid on oximes is reported, indicating a specific pathway that might relate to the synthesis of nitrooxy compounds like (Nitrooxy)oxobismuthine (Adamopoulos et al., 1987).

- A metal-assisted addition of a nitrate anion to bis(oxy)enamines offers a general approach to synthesize α-nitroxy-oxime derivatives from nitronates, potentially relevant to (Nitrooxy)oxobismuthine synthesis (Naumovich et al., 2016).

Molecular Structure Analysis

- A study on nitroxide complexes with diruthenium core highlights the structural and magnetic properties that might offer insights into the molecular structure considerations for (Nitrooxy)oxobismuthine (Handa et al., 1995).

Chemical Reactions and Properties

- Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO/NO(-)), an analysis that could relate to the chemical reactions and properties of (Nitrooxy)oxobismuthine, given its potential nitroso component (Sha et al., 2006).

Physical Properties Analysis

- The optical properties of (oxy)nitride materials, including refractive index, reflectance, absorbance, and photoluminescence, might offer parallels to the physical properties of (Nitrooxy)oxobismuthine, considering the potential oxynitride aspect (Xie & Hintzen, 2013).

Chemical Properties Analysis

- The biochemistry of nitric oxide and its redox-activated forms, including NO+, NO., and NO- (nitroxyl anion), provides foundational insights into the chemical properties that could be relevant to understanding (Nitrooxy)oxobismuthine (Stamler et al., 1992).

Scientific Research Applications

Alkaloid Detection

(Nitrooxy)oxobismuthine is a component of Dragendorff’s reagent, which is used in the field of pharmacy and biochemistry .

Application

Dragendorff’s reagent is used as a color reagent to detect alkaloids in a test sample . Alkaloids, if present in the solution of the sample, react with Dragendorff’s reagent and yield an orange or orange-red precipitate .

Method of Application

The reagent is applied to a solution of the sample. If alkaloids are present, they react with the reagent to produce a precipitate .

Results

The presence of a precipitate indicates the presence of alkaloids in the sample .

Scopolamine Detection

(Nitrooxy)oxobismuthine is used in the field of pharmaceutical sciences for the detection of scopolamine .

Application

An optical nanosensor was fabricated using nano-Dragendorff’s reagent to detect and determine scopolamine in different plant parts at different stages of growth .

Method of Application

For fabrication of the sensing phase, GO-g-PCA/DR was synthesized by encapsulation of Dragendorff’s reagent (DR) on the graphene oxide grafted with poly citric acid (GO-g-PCA) with ultrasonication for 15 minutes and stirred for 80 minutes at room temperature, and then it was immobilized on a triacetyl cellulose membrane .

Results

The nanosensor showed a rapid, strong, and stable response to the scopolamine solution with changing the absorption spectrum at 360 nm. The reaction was completed in a period of 300 seconds. The nanosensor had a linear range of 0.65 to 19.63 μg/mL and 0.19 ± 0.025 μg/mL as the limit of detection for scopolamine determination .

Sugar Detection

(Nitrooxy)oxobismuthine is used in clinical testing to detect sugars .

Application

In clinical testing, it is used to detect the presence of sugars in a sample .

Method of Application

The reagent is applied to a solution of the sample. If sugars are present, they react with the reagent to produce a precipitate .

Results

The presence of a precipitate indicates the presence of sugars in the sample .

Medicine

(Nitrooxy)oxobismuthine is used in medicine as an antacid and astringent .

Application

It is used to neutralize stomach acid and as an astringent to treat conditions such as stomach and duodenal ulcers and diarrhea .

Method of Application

It is usually administered orally in the form of a tablet or liquid .

Results

It helps to reduce the symptoms of these conditions by neutralizing stomach acid and reducing inflammation .

Manufacturing

(Nitrooxy)oxobismuthine is used in the manufacturing of bismuth salts and ceramics .

Application

In the manufacturing industry, it is used to produce bismuth salts and ceramics .

Method of Application

It is used as a raw material in the production process .

Results

The resulting products are used in various industries, including electronics and construction .

Clinical Testing

(Nitrooxy)oxobismuthine is used in clinical testing to detect sugars and alkaloids .

Application

In clinical testing, it is used to detect the presence of sugars and alkaloids in a sample .

Method of Application

The reagent is applied to a solution of the sample. If sugars or alkaloids are present, they react with the reagent to produce a precipitate .

Results

The presence of a precipitate indicates the presence of sugars or alkaloids in the sample .

Manufacturing of Bismuth Salts and Ceramics

(Nitrooxy)oxobismuthine is used in the manufacturing industry to produce bismuth salts and ceramics .

Application

In the manufacturing industry, it is used to produce bismuth salts and ceramics .

Method of Application

It is used as a raw material in the production process .

Results

The resulting products are used in various industries, including electronics and construction .

Safety And Hazards

Future Directions

Research on nitrooxy organosulfates, a related class of compounds, suggests that anthropogenic chemical factors could outcompete terpene emissions in the formation of these compounds . This indicates a potential area of future research in understanding the formation and impact of such compounds in the environment .

properties

IUPAC Name |

oxobismuthanyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.NO3.O/c;2-1(3)4;/q+1;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCYGKRWXWQOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])O[Bi]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145945 | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.985 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Nitrooxy)oxobismuthine | |

CAS RN |

10361-46-3 | |

| Record name | Bismuth nitrate oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (nitrooxy)oxobismuthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.